molecular formula C22H25NO5 B11180883 (6-hydroxy-2,2,4-trimethylquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone

(6-hydroxy-2,2,4-trimethylquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11180883
M. Wt: 383.4 g/mol
InChI Key: XELZCCDRSHPVOW-UHFFFAOYSA-N
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Description

2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with trimethyl and trimethoxybenzoyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of trimethyl and trimethoxybenzoyl groups through various substitution reactions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The trimethyl and trimethoxybenzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s trimethoxybenzoyl group can facilitate binding to specific sites, while the quinoline core may participate in electron transfer or other chemical processes. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLIN-6-OL lies in its combination of trimethyl and trimethoxybenzoyl groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

(6-hydroxy-2,2,4-trimethylquinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H25NO5/c1-13-12-22(2,3)23(17-8-7-15(24)11-16(13)17)21(25)14-9-18(26-4)20(28-6)19(10-14)27-5/h7-12,24H,1-6H3

InChI Key

XELZCCDRSHPVOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C

Origin of Product

United States

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